



A Technical Guide to D-Glucose-¹⁸O: Commercial Availability, Purity, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, synthesis, and analysis of D-Glucose-¹⁸O, a stable isotope-labeled monosaccharide crucial for metabolic research and diagnostic applications. This document serves as a valuable resource for professionals in drug development, biochemistry, and clinical research who utilize isotopic tracers to investigate cellular metabolism and disease pathways.

Commercial Availability and Purity

D-Glucose-¹⁸O is commercially available from several specialized chemical suppliers. The purity and isotopic enrichment of the product are critical parameters for experimental success and vary among vendors. The following tables summarize the currently available commercial sources and their product specifications.

Table 1: Commercial Suppliers of D-Glucose-18O



Supplier	Product Name/Number	Positional Labeling	Isotopic Enrichment	Chemical Purity
MedChemExpres s	HY-B0389S29	Not specified	Not specified	99.9%[1]
Omicron Biochemicals, Inc.	GLC-126	D-[2- ¹⁸ O]glucose	>90 atom-% ¹⁸ O	High Purity
Omicron Biochemicals, Inc.	GLC-168	D-[UL- ¹⁸ O ₆]glucose	>90 atom-% ¹⁸ O	High Purity
Alfa Chemistry	ACMA00045826	D-Glucose-18O-1	Not specified	Not specified
Isotope Science / Alfa Chemistry	-	D-Glucose-18O-1	Not specified	Not specified[2]
Biosynth	MG176394	D-Glucose-6-18O	Not specified	Not specified[3]
Sigma-Aldrich (Isotec)	Custom Synthesis	Various	Custom	High Purity[4]
Cambridge Isotope Laboratories, Inc.	Custom Synthesis	Various	Custom	High Purity

Table 2: Purity and Isotopic Enrichment Specifications



Parameter	Typical Specification	Analytical Method(s)
Chemical Purity	>98%	High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Enrichment	>90 atom-% ¹⁸ O	Gas Chromatography-Mass Spectrometry (GC-MS), High- Resolution Mass Spectrometry (HRMS), NMR Spectroscopy
Positional Purity	Position-specific	NMR Spectroscopy

Synthesis and Purification of D-Glucose-18O

The synthesis of D-Glucose-¹⁸O can be achieved through either chemical or enzymatic methods. The choice of method depends on the desired position of the ¹⁸O label and the required scale of production.

Representative Chemical Synthesis Protocol

A common strategy for introducing an ¹⁸O label at a specific hydroxyl group involves the protection of other hydroxyl groups, followed by nucleophilic substitution with H₂¹⁸O or an ¹⁸O-labeled reagent, and subsequent deprotection.

Experimental Protocol: Synthesis of D-[1-18O]Glucose (Representative)

- Protection of D-Glucose: Start with the protection of the hydroxyl groups at C2, C3, C4, and C6 of D-glucose. This can be achieved by reacting D-glucose with a suitable protecting group, such as acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
- Oxidation: The anomeric hydroxyl group at C1 is then selectively oxidized to a lactone using a mild oxidizing agent.
- ¹⁸O-Labeling: The lactone is subsequently hydrolyzed with ¹⁸O-labeled water (H₂¹⁸O) under acidic or basic conditions. This step incorporates the ¹⁸O atom at the C1 position.



- Reduction: The resulting ¹⁸O-labeled lactone is reduced back to the hemiacetal using a reducing agent like sodium borohydride (NaBH₄).
- Deprotection: Finally, the protecting groups are removed by acid hydrolysis to yield D-[1 ¹⁸O]glucose.

Representative Enzymatic Synthesis Protocol

Enzymatic synthesis offers high specificity and can be used to label specific positions under mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis of D-Glucose-18O (Representative)

- Enzyme Selection: Choose an appropriate enzyme that catalyzes an oxygen exchange reaction with water. For example, enzymes involved in glycolysis or gluconeogenesis can be utilized.
- Reaction Setup: Prepare a reaction mixture containing the starting material (e.g., a glucose derivative or a precursor), the selected enzyme, and a buffer prepared with a high enrichment of H₂¹⁸O.
- Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH) to allow for the incorporation of ¹⁸O.
- Enzyme Inactivation and Product Isolation: Stop the reaction by inactivating the enzyme (e.g., by heating or pH change). The ¹⁸O-labeled glucose is then purified from the reaction mixture.

Purification Protocol

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of carbohydrates.

Experimental Protocol: HPLC Purification of D-Glucose-18O

 Column Selection: Utilize a column suitable for carbohydrate separation, such as an aminopropyl or a specialized carbohydrate analysis column.



- Mobile Phase: A typical mobile phase for carbohydrate separation on an amino column is a
 mixture of acetonitrile and water. The ratio can be optimized to achieve the best separation.
- Sample Preparation: Dissolve the crude D-Glucose- 18 O in the mobile phase and filter it through a 0.22 μ m filter before injection.
- Chromatography: Inject the sample onto the HPLC system. Collect the fractions corresponding to the D-Glucose-18O peak.
- Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified D-Glucose-18O.

Quality Control and Analytical Methods

Ensuring the chemical and isotopic purity of D-Glucose-¹⁸O is essential for its use in quantitative metabolic studies.

Chemical Purity Analysis by HPLC

Experimental Protocol:

- Instrumentation: An HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD) is suitable for the analysis of underivatized glucose.
- Column and Mobile Phase: Use the same column and mobile phase conditions as described in the purification protocol.
- Analysis: Inject a known concentration of the purified D-Glucose-¹⁸O and compare the
 chromatogram to a certified reference standard of unlabeled D-glucose. The chemical purity
 is determined by the percentage of the area of the main peak relative to the total area of all
 peaks.

Isotopic Enrichment and Positional Analysis by Mass Spectrometry and NMR

Experimental Protocol: GC-MS Analysis



- Derivatization: Convert the D-Glucose-18O to a volatile derivative, such as an aldonitrile
 acetate or a trimethylsilyl (TMS) ether, to make it amenable to gas chromatography.
- Instrumentation: Use a GC-MS system with an electron ionization (EI) source.
- GC Separation: Separate the derivatized glucose on a suitable capillary column.
- MS Analysis: Acquire the mass spectrum of the derivatized D-Glucose-18O. The isotopic
 enrichment is calculated by comparing the ion intensities of the labeled and unlabeled
 fragments.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve a sufficient amount of D-Glucose-18O in a suitable solvent, typically D₂O.
- Instrumentation: Use a high-field NMR spectrometer.
- ¹³C NMR Spectroscopy: The incorporation of ¹8O causes a small upfield shift (isotope shift) in the resonance of the directly attached ¹³C atom. The isotopic enrichment can be quantified by comparing the integrals of the shifted and unshifted signals.
- ¹H NMR Spectroscopy: Can also be used to confirm the structure and purity of the compound.

Applications in Research and Drug Development

D-Glucose-¹⁸O is a powerful tool for tracing the metabolic fate of glucose in various biological systems.

Metabolic Flux Analysis

By introducing D-Glucose-¹⁸O into cell cultures or in vivo models, researchers can track the incorporation of the ¹⁸O label into downstream metabolites of pathways like glycolysis and the pentose phosphate pathway. This allows for the quantification of metabolic fluxes and the identification of metabolic reprogramming in disease states such as cancer and diabetes.

Positron Emission Tomography (PET) Imaging

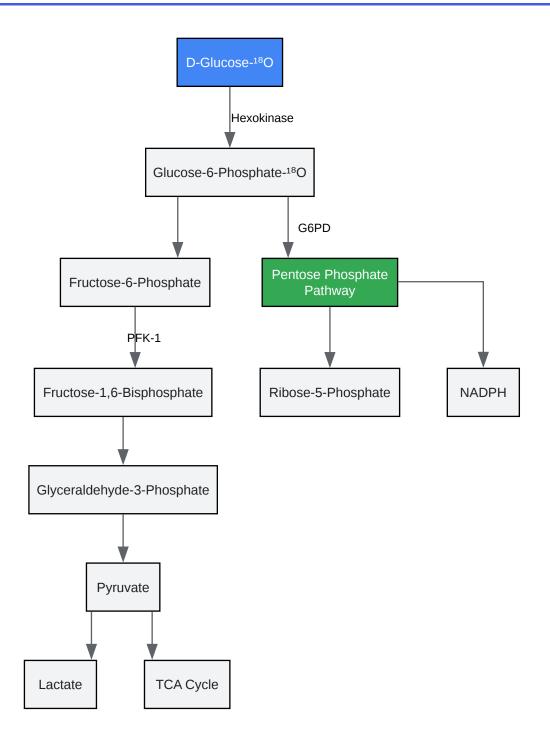


While ¹⁸F-labeled glucose (¹⁸F-FDG) is the most common PET tracer for glucose metabolism, ¹⁸O-labeled compounds can be used in conjunction with other imaging modalities or as non-radioactive tracers in metabolic studies that inform PET imaging strategies.

Signaling Pathways and Experimental Workflows Glycolysis and Pentose Phosphate Pathway

D-Glucose is a central molecule in cellular energy metabolism. The following diagram illustrates the major pathways of glucose metabolism that can be traced using D-Glucose-18O.





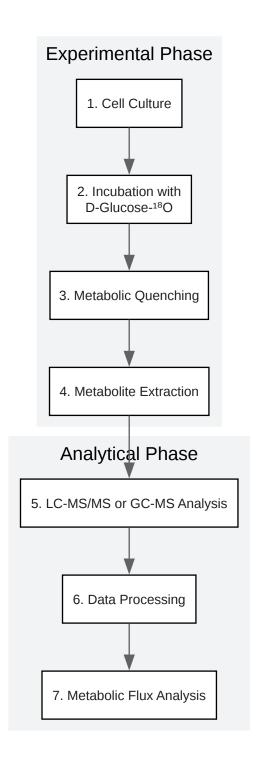
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Core glucose metabolic pathways.

Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using D-Glucose-18O in cell culture.





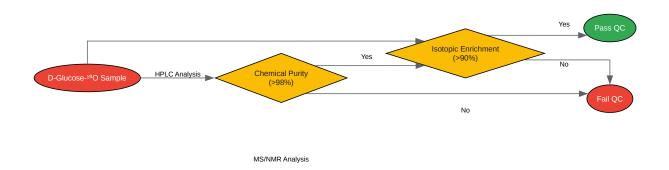
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Workflow for in vitro metabolic tracing.

Logical Relationship for Purity Assessment

This diagram illustrates the logical flow for assessing the purity of a D-Glucose-18O sample.





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Quality control decision tree.

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